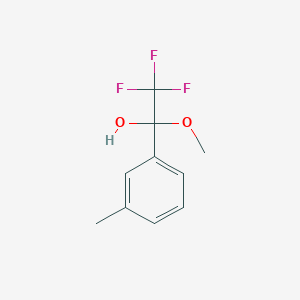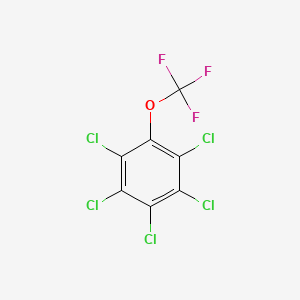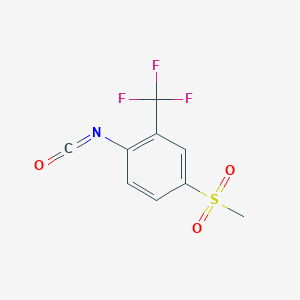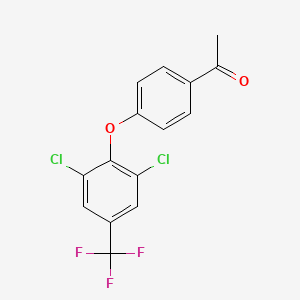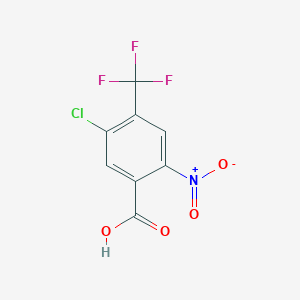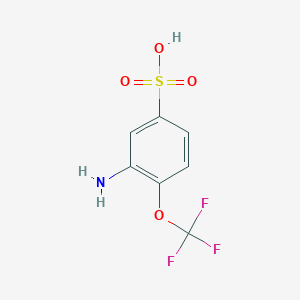
4-(2,2,2-Trichloroethyl)fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2,2-Trichloroethyl)fluorobenzene is a chemical compound with the molecular formula C8H6Cl3F and a molecular weight of 227.5 g/mol. It is a colorless liquid with a sweet odor, used in various scientific research applications. The compound was first synthesized in 1954 by John C. Warner and Howard J. Manges, and its structure was determined using nuclear magnetic resonance spectroscopy.
Preparation Methods
4-(2,2,2-Trichloroethyl)fluorobenzene can be synthesized through various methods. One common method involves the reaction of 2,3,4-trichlorotoluene with hydrogen fluoride. Another method involves the reaction of hexafluorobenzene with 1,1,1-trichloroethane. The purity of the compound can be determined using gas chromatography or nuclear magnetic resonance spectroscopy.
Chemical Reactions Analysis
4-(2,2,2-Trichloroethyl)fluorobenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where the trichloroethyl group can be replaced with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
4-(2,2,2-Trichloroethyl)fluorobenzene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is used in biological studies to investigate its effects on biological systems.
Medicine: It plays a crucial role in drug development and has been used as a lead compound in the synthesis of novel drugs targeting specific biological pathways.
Industry: The compound is used in industrial applications for the synthesis of various chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trichloroethyl)fluorobenzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(2,2,2-Trichloroethyl)fluorobenzene can be compared with other similar compounds, such as:
- 4-(2,2,2-Trichloroethyl)chlorobenzene
- 4-(2,2,2-Trichloroethyl)bromobenzene
- 4-(2,2,2-Trichloroethyl)iodobenzene
These compounds share similar structural features but differ in their halogen substituents. The presence of different halogens can influence the chemical and physical properties of these compounds, making this compound unique in its specific applications and reactivity.
Properties
IUPAC Name |
1-fluoro-4-(2,2,2-trichloroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3F/c9-8(10,11)5-6-1-3-7(12)4-2-6/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUZHDCUODZMDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(Cl)(Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-alpha-[3-chloro-4-(trifluormethoxy)benzyl]benzeneacetonitrile](/img/structure/B6312366.png)

